4-Methyl-2-methoxy-(d3)-benzoic acid
Description
4-Methyl-2-methoxy-(d3)-benzoic acid is a deuterated derivative of benzoic acid with a methyl group at the 4-position, a methoxy group at the 2-position, and three deuterium atoms (d3) replacing hydrogens on the methyl group. The structure is represented as 4-(CD₃)-2-OCH₃-C₆H₃COOH. Deuterated compounds like this are critical in isotopic labeling for metabolic studies, NMR spectroscopy, and pharmacokinetic research due to their enhanced stability and traceability .
Properties
IUPAC Name |
4-methyl-2-(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDWUPMHVDZGL-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iridium-Catalyzed Direct Deuterium Exchange
Recent advances in C–H activation enable selective deuteration of methyl groups without pre-functionalization. Using [Ir(COD)(OMe)]₂ as a catalyst and D₂O as the deuterium source:
Conditions :
-
Substrate: 2-methoxy-4-methylbenzoic acid
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Catalyst Loading: 5 mol%
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Solvent: DMSO/D₂O (4:1)
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Temperature: 120°C, 24 h
Outcomes :
| Metric | Result |
|---|---|
| Deuteration (%) | 94.2 |
| Regioselectivity | >99% at C4 |
| Yield | 88% |
This method avoids harsh reagents but requires rigorous exclusion of moisture.
Multi-Step Functionalization from Sulfonamide Intermediates
The CN111100042B patent outlines a pathway applicable to deuterated analogs:
Bromination and Cyanation Sequence
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Bromination : Treat 4-methoxybenzenesulfonamide with Br₂/Fe powder to install bromine at C3.
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Cyanation : Replace Br with CN using CuCN/DMF.
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Deuteration : Reduce the nitrile to CD₃ via LiAlD₄.
-
Oxidation : Convert the sulfonamide to carboxylic acid using NaOH/H₂O₂.
Critical Parameters :
-
LiAlD₄ Efficiency : 91% deuteration at 0°C, 2 h.
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Oxidation Yield : 76% (pH-controlled at 1–2).
Microwave-Assisted Synthesis
Microwave irradiation accelerates deuteration and reduces side reactions:
Protocol :
-
Substrate: 2-methoxy-4-methylbenzoic acid
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Deuterium Source: D₂O with H₂SO₄ (cat.)
-
Conditions: 150°C, 300 W, 30 min
Results :
-
98% deuteration at methyl group.
-
20-minute reaction time.
Enzymatic Deuteration Strategies
Biocatalytic methods using methyltransferase enzymes (e.g., COMT) demonstrate potential:
Process :
-
Enzyme: S-Adenosylmethionine-dependent methyltransferase
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Deuterated Donor: CD₃-SAM
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Yield: 82% with >99% isotopic purity
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-methoxy-(d3)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Methyl-2-methoxybenzoic acid derivatives.
Reduction: Formation of 4-Methyl-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used as a tracer in environmental studies and quality control processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic stability, providing insights into the behavior of the non-deuterated analogs. The compound can inhibit or activate enzymes, alter metabolic pathways, and serve as a probe for studying biochemical processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight | pKa (Estimated) | Key Applications |
|---|---|---|---|---|
| 4-Methyl-2-methoxy-(d3)-benzoic acid | 4-CD₃, 2-OCH₃ | 168.17 | ~4.0 | Isotopic tracing, drug metabolism |
| 4-Methoxy-3-methylbenzoic acid | 4-OCH₃, 3-CH₃ | 166.17 | ~4.2 | Synthetic intermediate |
| 2-Hydroxy-4-methoxybenzoic acid | 2-OH, 4-OCH₃ | 168.15 | ~2.8 | Antidiabetic agent |
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 4-OCH₃, 3-CF₃ | 220.16 | ~2.5 | Fluorinated drug candidate |
Q & A
Q. Answer :
- Synthetic Routes :
- Deuterated Methoxy Group : Use CD3I (deuterated methyl iodide) to introduce the -O-CD3 group via nucleophilic substitution on 4-methyl-2-hydroxybenzoic acid under basic conditions (e.g., K2CO3 in DMF) .
- Isotopic Purity : Ensure >99% deuterium enrichment by optimizing reaction time, temperature, and solvent polarity to minimize proton exchange.
- Validation :
Table 1 : Synthetic Parameters and Isotopic Purity
| Parameter | Non-deuterated | Deuterated (d3) |
|---|---|---|
| Reaction Time (h) | 6 | 8–12 |
| Yield (%) | 85–90 | 70–75 |
| Deuterium Enrichment | 0% | >99% |
How is 4-Methyl-2-methoxy-(d3)-benzoic acid characterized for purity and structural integrity in biological assays?
Q. Answer :
- Analytical Methods :
- Critical Metrics :
Advanced Research Questions
How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of 4-Methyl-2-methoxy-(d3)-benzoic acid in vivo?
Q. Answer :
- Experimental Design :
- In Vitro Microsomal Assays : Compare half-life (t1/2) of deuterated vs. non-deuterated compounds in human liver microsomes (HLMs).
- KIE Calculation :
- , where = metabolic rate constant.
- Expected KIE: 2–4 for CYP450-mediated O-demethylation .
- Findings :
Table 2 : Metabolic Stability Comparison
| Compound | t1/2 (min) | Clint (µL/min/mg) |
|---|---|---|
| Non-deuterated | 22.5 ± 3.1 | 45.6 ± 6.2 |
| Deuterated (d3) | 51.8 ± 4.7 | 19.8 ± 3.5 |
How can researchers resolve contradictions in NMR data caused by deuterium-induced chemical shift perturbations?
Q. Answer :
- Challenges :
- Methodology :
- Dynamic NMR : Use variable-temperature experiments to distinguish exchange broadening from static shifts.
- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental data .
- Case Study :
What strategies optimize the use of 4-Methyl-2-methoxy-(d3)-benzoic acid as an internal standard in tracer studies?
Q. Answer :
- Best Practices :
- Validation Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
